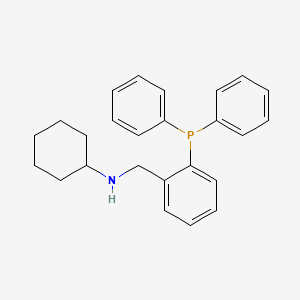
N-(2-(Diphenylphosphino)benzyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Diphenylphosphino)benzyl)cyclohexanamine: is a compound that belongs to the class of phosphine ligands. It is known for its application in various catalytic processes, particularly in cross-coupling reactions. The compound has a molecular formula of C25H28NP and a molecular weight of 373.47 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for N-(2-(Diphenylphosphino)benzyl)cyclohexanamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(Diphenylphosphino)benzyl)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The compound is involved in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-(Diphenylphosphino)benzyl)cyclohexanamine is widely used as a ligand in catalytic processes, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings. These reactions are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its role as a catalyst in various reactions makes it valuable for large-scale production processes .
Wirkmechanismus
The mechanism by which N-(2-(Diphenylphosphino)benzyl)cyclohexanamine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.
Dicyclohexylphosphine: Known for its steric bulk and use in selective catalytic processes.
Diphenylphosphinobutane: A bidentate ligand with applications in asymmetric catalysis.
Uniqueness: N-(2-(Diphenylphosphino)benzyl)cyclohexanamine is unique due to its specific structure, which combines the properties of both diphenylphosphine and cyclohexanamine. This combination provides distinct steric and electronic properties, making it suitable for specific catalytic applications that require fine-tuning of reaction conditions .
Eigenschaften
Molekularformel |
C25H28NP |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
N-[(2-diphenylphosphanylphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C25H28NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-19,22,26H,1,4-5,13-14,20H2 |
InChI-Schlüssel |
ANSCOLJFBTVNQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


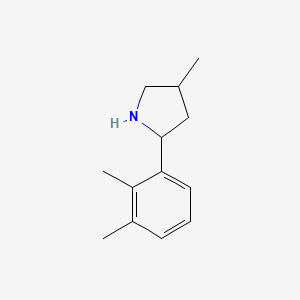
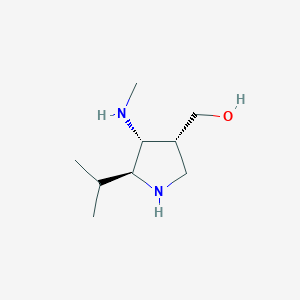
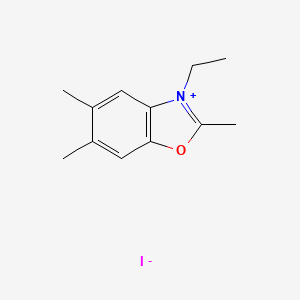
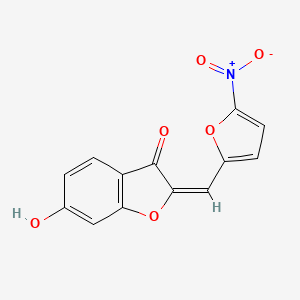
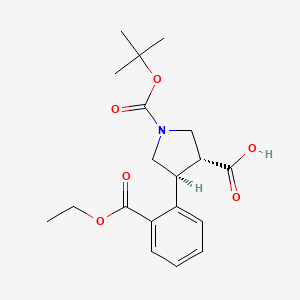

![4-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B12882908.png)


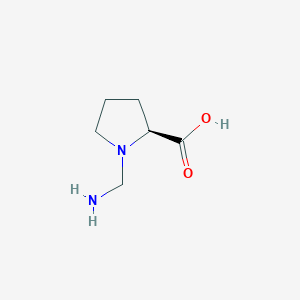
![Methyl 4-((1R,2S,3aR,8bR)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B12882925.png)
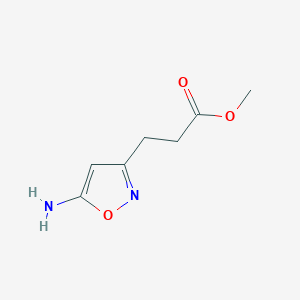
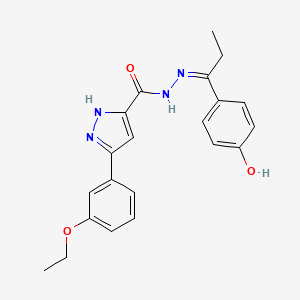
![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)
